Welcome to the BenchChem Online Store!
molecular formula C10H12N2O4S B8724330 4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene

4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene

Cat. No. B8724330
M. Wt: 256.28 g/mol
InChI Key: WUJXPCNDIPHZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06939872B2

Procedure details

4-[N-(Cyclopropylmethyl)sulphamoyl]nitrobenzene (Method 53; 12.58 g) was reduced by hydrogenation in ethanol (300 ml) over 10% palladium on carbon (1 g) at 3 bar pressure. The catalyst was removed by filtration and the volatiles evaporated. 2 g of this crude product was purified by chromatography eluting with DCM increasing in polarity to 10% MeOH/DCM to give the title compound (850 mg). NMR: 0.08 (m, 2H), 0.25 (m, 2H), 0.83 (m, 1H, 2.80 (t, 2H), 4.15 (br s, 2H), 4.50 (br t, 1H), 6.65 (d, 2H), 7.62 (d, 2H); m/z: 226.
Quantity
12.58 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][S:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)(=[O:8])=[O:7])[CH2:3][CH2:2]1>C(O)C.[Pd]>[CH:1]1([CH2:4][NH:5][S:6]([C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=2)(=[O:8])=[O:7])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
12.58 g
Type
reactant
Smiles
C1(CC1)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles evaporated
CUSTOM
Type
CUSTOM
Details
2 g of this crude product was purified by chromatography
WASH
Type
WASH
Details
eluting with DCM increasing in polarity to 10% MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNS(=O)(=O)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.